Physical and chemical properties of (2-Amino-3-phenylpropyl)dimethylamine
Physical and chemical properties of (2-Amino-3-phenylpropyl)dimethylamine
Technical Profile: (2-Amino-3-phenylpropyl)dimethylamine
Synonyms:
Executive Summary
(2-Amino-3-phenylpropyl)dimethylamine is a vicinal diamine featuring a chiral backbone derived from phenylalanine. Structurally, it consists of a propyl chain substituted with a phenyl group at the C3 position, a primary amine at C2, and a dimethylamino group at C1. This specific arrangement—combining a sterically demanding benzyl group with a bidentate nitrogen motif—makes it a valuable chiral auxiliary and ligand in asymmetric synthesis.
Beyond catalysis, it serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, sharing structural homology with dopamine reuptake inhibitors like Solriamfetol. This guide details its physicochemical properties, synthesis logic, and application protocols.[1]
Chemical Identity & Physicochemical Properties
The molecule exhibits the characteristics of a lipophilic base. It is typically isolated as a viscous oil or a low-melting solid, while its hydrochloride salts are stable, crystalline solids.
Table 1: Core Physicochemical Data
| Property | Value / Description | Note |
| IUPAC Name | Systematic nomenclature | |
| Molecular Formula | ||
| Molecular Weight | 178.28 g/mol | |
| Chiral Center | C2 (S- or R- configuration) | Usually derived from L-Phenylalanine (S) |
| Physical State | Colorless to pale yellow oil | Hygroscopic; darkens on air exposure |
| Boiling Point | ~250–260 °C (atm) / 110–115 °C (15 mmHg) | Predicted based on structural analogs |
| Density | ~0.94 g/cm³ | Estimated |
| pKa (Conjugate Acid) | Basic; forms dihydrochloride salts | |
| Solubility | Soluble in EtOH, DCM, THF, Toluene | Sparingly soluble in water (free base) |
Synthesis & Production Logic
The most authoritative and enantioselective route to (2-Amino-3-phenylpropyl)dimethylamine utilizes L-Phenylalanine as the chiral pool starting material. This approach preserves the stereochemistry at the
Synthetic Pathway (Retrosynthetic Analysis)
-
Precursor Selection: L-Phenylalanine is abundant and optically pure.
-
Amidation: Conversion of the carboxylic acid to a dimethylamide prevents over-reduction and installs the tertiary amine functionality.
-
Reduction: The amide carbonyl is reduced to a methylene group using a strong hydride donor (Lithium Aluminum Hydride), yielding the final diamine.
Step-by-Step Protocol
-
Step 1: Activation & Amidation
-
Reagents: L-Phenylalanine, Thionyl Chloride (
), Dimethylamine ( ). -
Mechanism:[2] Phenylalanine is converted to its methyl ester or acid chloride, then reacted with anhydrous dimethylamine.
-
Critical Control: Temperature must be kept low (
) during addition to prevent racemization.
-
-
Step 2: Hydride Reduction
-
Reagents: Lithium Aluminum Hydride (
), Anhydrous THF. -
Procedure: The phenylalanine dimethylamide is added dropwise to a suspension of
in THF under nitrogen. Reflux is maintained for 4–6 hours. -
Work-up: Fieser work-up (Water/15% NaOH/Water) is used to quench the aluminates, yielding a granular precipitate that is easily filtered.
-
Reaction Workflow Diagram
Figure 1: Enantioselective synthesis starting from L-Phenylalanine, preserving the C2 chiral center.
Functional Applications
Chiral Ligand in Asymmetric Catalysis
The molecule functions as a bidentate ligand (
-
Organolithium Chemistry: It serves as a chiral auxiliary in the enantioselective addition of organolithium reagents to aldehydes. The primary amine (
) can be deprotonated to form a lithium amide, or coordinate neutrally. -
Coordination Mode: The hard nitrogen donors bind effectively to hard metal centers (Li, Mg, Zn), forming a stable 5-membered chelate ring.
Pharmaceutical Intermediate
This diamine scaffold is a reduced isostere of phenylalanine-derived drugs.
-
Structural Homology: It is the amine analog of Solriamfetol (where the dimethylamine is replaced by a carbamate).
-
Drug Design: Used in the synthesis of novel dopamine reuptake inhibitors (DRIs) where the dimethylamino group improves blood-brain barrier (BBB) penetration due to increased lipophilicity compared to the primary amine.
Ligand Coordination Diagram
Figure 2: Bidentate coordination mode forming a 5-membered chelate ring with a metal center.
Handling & Safety Protocols
As a diamine, this compound presents specific hazards related to basicity and volatility.
-
Corrosivity: Highly basic (pKa ~9.8). Causes skin burns and eye damage.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs
from the air to form carbamates/carbonates. -
Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).
References
-
PubChem. (2025).[3] Compound Summary: (S)-2-amino-N,N-dimethyl-3-phenylpropanamide (Precursor).[4] National Library of Medicine. Link
-
ChemicalBook. (2024). CAS 29802-24-2 Properties and Suppliers.Link
-
Sigma-Aldrich. (2024). Product Specification: (2-Amino-3-phenylpropyl)dimethylamine. Merck KGaA. Link
-
Davies, S. G., et al. (2023). Asymmetric Synthesis of 1,3-Diamines via Chiral Lithium Amides. MDPI Molbank. Link
Sources
- 1. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-3-phenylpropanamide | C9H12N2O | CID 194097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-2-amino-N,N-dimethyl-3-phenylpropanamide | C11H16N2O | CID 11008771 - PubChem [pubchem.ncbi.nlm.nih.gov]
